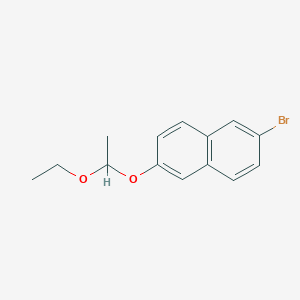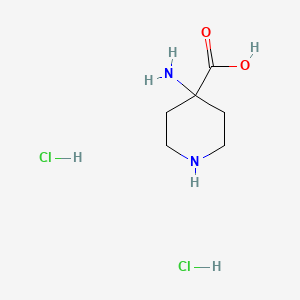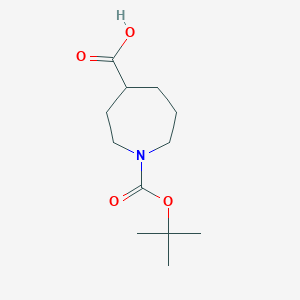
1-Boc-azepane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-azepane-4-carboxylic acid, also known as 1-(tert-butoxycarbonyl)-4-azepanecarboxylic acid, is a chemical compound with the molecular formula C12H21NO4. It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle.
Mechanism of Action
Target of Action
This compound is often used in proteomics research , suggesting it may interact with proteins or enzymes in the body.
Mode of Action
The mode of action of 1-Boc-azepane-4-carboxylic acid is currently unknown . As a biochemical used in proteomics research , it may interact with its targets by binding to them, altering their function or structure
Biochemical Pathways
Given its use in proteomics research , it’s plausible that it may influence protein-related pathways. More research is needed to identify the exact pathways and their downstream effects.
Result of Action
As a compound used in proteomics research , it may have effects at the protein level, potentially influencing protein function or structure
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its action. The compound is typically stored in an inert atmosphere at room temperature , suggesting that these conditions may be optimal for its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-azepane-4-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of azepane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through standard techniques such as recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-Boc-azepane-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The tert-butoxycarbonyl (Boc) group can be selectively removed under acidic conditions, leading to the formation of azepane-4-carboxylic acid.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol or amine derivatives.
Common Reagents and Conditions:
Substitution: Trifluoroacetic acid or hydrochloric acid in dichloromethane.
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Azepane-4-carboxylic acid.
Oxidation: Azepane-4-carboxaldehyde or azepane-4-carboxylic acid.
Reduction: Azepane-4-methanol or azepane-4-amine.
Scientific Research Applications
1-Boc-azepane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a protecting group for amines in organic synthesis.
Biology: The compound is utilized in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for the development of new drugs targeting specific biological pathways.
Industry: It is employed in the production of specialty chemicals and advanced materials
Comparison with Similar Compounds
Azepane-4-carboxylic acid: The non-Boc protected form of the compound.
1-Boc-3-aminoazepane: A similar compound with the Boc group on the 3-position.
tert-Butyl 4-aminoazepane-1-carboxylate: Another Boc-protected azepane derivative.
Uniqueness: 1-Boc-azepane-4-carboxylic acid is unique due to its specific substitution pattern and the presence of the Boc protecting group. This combination provides distinct reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-4-5-9(6-8-13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQHJTNUKFLYEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60631137 |
Source


|
| Record name | 1-(tert-Butoxycarbonyl)azepane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868284-36-0 |
Source


|
| Record name | 1-(tert-Butoxycarbonyl)azepane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




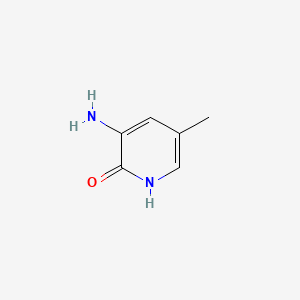
![1-methyl-4-[4-(trifluoromethyl)-1H-imidazol-2-yl]-1H-pyrazole](/img/structure/B1291850.png)
![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxo-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1291859.png)
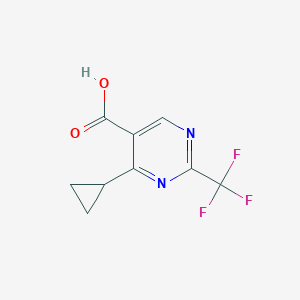
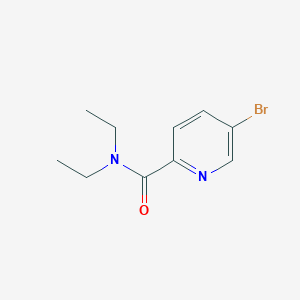
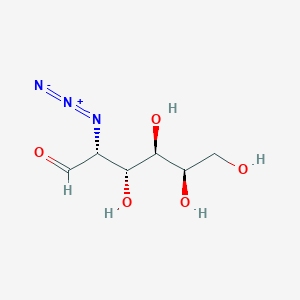
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B1291870.png)

